2-[(4-Methylbenzylidene)amino]benzamide
Description
Properties
CAS No. |
61195-13-9 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(16)18/h2-10H,1H3,(H2,16,18) |
InChI Key |
UXBZQCDTBJTUDP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that 2-[(4-Methylbenzylidene)amino]benzamide exhibits various biological activities, particularly as an anticancer agent. Several studies have investigated its effects on different cancer cell lines, demonstrating significant cytotoxicity.
Anticancer Properties
- Mechanism of Action : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression. It targets multiple kinases, including EGFR and PDGFR, leading to reduced cell proliferation in various cancer types.
- Case Studies :
- A study evaluated the compound's efficacy against K562 (chronic myeloid leukemia) and HL60 (promyelocytic leukemia) cell lines, showing IC50 values of 40 μM and 8.2 μM, respectively .
- Another investigation into its analogs revealed that modifications to the benzamide structure enhanced anticancer activity, with some derivatives exhibiting IC50 values below 10 μM against solid tumors .
Synthesis of Metal Complexes
The coordination chemistry of this compound has been explored through the synthesis of transition metal complexes. These complexes have been characterized and evaluated for their biological activities.
Characteristics of Metal Complexes
- Synthesis : Transition metal complexes were synthesized using metal ions such as Co(II) and Cu(II) with the ligand derived from this compound.
- Biological Evaluation : Preliminary studies suggest that these metal complexes exhibit enhanced antioxidant properties compared to their uncoordinated form .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.
Key Findings
- Substituent Effects : Variations in substituents on the benzamide moiety significantly influence biological activity. For instance, introducing electron-withdrawing groups enhances potency against specific cancer cell lines.
- Docking Studies : Molecular docking studies have provided insights into binding interactions with target proteins, suggesting optimal configurations for enhanced activity against kinases .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 40 | RTK inhibition |
| This compound | HL60 | 8.2 | RTK inhibition |
| Metal Complex (Co(II)) | Various | TBD | Enhanced antioxidant activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and synthetic differences between 2-[(4-Methylbenzylidene)amino]benzamide and related compounds from the evidence:
Key Observations:
- Substituent Effects : The 4-methyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing chloro () or polar hydroxy groups (). This may improve membrane permeability in biological systems .
- Functional Groups : The benzamide core in the target compound contrasts with the sulfonamide () and hydrazide () moieties, which differ in hydrogen-bonding capacity and acidity. Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), influencing solubility and target interactions .
- Synthetic Complexity : The target compound’s synthesis is inferred to involve a straightforward Schiff base condensation, whereas and describe multi-step reactions requiring catalysts (e.g., acetic anhydride) or specialized conditions .
Physicochemical and Crystallographic Properties
- Crystal Packing : highlights extensive hydrogen bonding (O–H⋯N, N–H⋯N) and π-π stacking (3.79 Å) in its sulfonamide derivative, forming 1D polymeric chains. The target benzamide may exhibit weaker intermolecular H-bonding due to the absence of hydroxyl groups but could form intramolecular H-bonds between the amide NH and imine group .
- Solubility : The methyl group in the target compound likely reduces aqueous solubility compared to the dihydroxy substituents in but enhances compatibility with hydrophobic environments (e.g., lipid bilayers) .
Preparation Methods
Acid-Catalyzed Synthesis
The classical approach involves condensing 2-aminobenzamide with 4-methylbenzaldehyde in methanol under reflux, using acetic acid as a catalyst. A typical procedure combines equimolar quantities of 2-aminobenzamide (1.51 g, 10 mmol) and 4-methylbenzaldehyde (2.40 g, 20 mmol) in 20 mL methanol, stirred for 2–3 hours with 2–3 drops of glacial acetic acid. The product precipitates upon cooling, yielding 75–80% after recrystallization. This method’s simplicity and low cost make it industrially viable, though prolonged reaction times and moderate yields limit scalability.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Acid catalysis facilitates imine formation by dehydrating the hemiaminal, followed by tautomerization to the stable Schiff base. FTIR analysis of the product confirms C=N stretching at 1,620–1,640 cm⁻¹, consistent with successful imine bond formation.
Visible Light-Induced Photocatalytic Synthesis
Reaction Design and Optimization
A breakthrough methodology employs fluorescein (10 mol%) and tert-butyl hydroperoxide (TBHP) under blue LED irradiation, achieving 89% yield in 3 hours. Optimized conditions use methanol as the solvent, with TBHP acting as both oxidant and oxygen source. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Photocatalyst | Fluorescein | 89% vs. 54% (Rhodamine B) |
| Oxidant | TBHP | 89% vs. 62% (K₂S₂O₈) |
| Solvent | Methanol | 89% vs. 72% (THF) |
| Light Source | Blue LED | No product in dark |
This method eliminates metal catalysts and operates at ambient temperature, aligning with green chemistry principles.
Substrate Scope and Limitations
The protocol tolerates electron-withdrawing (-Cl, -Br) and donating (-OCH₃) groups on 2-aminobenzamide, yielding derivatives in 86–92%. However, sterically hindered aldehydes (e.g., 2-naphthaldehyde) reduce efficiency to 68%, attributed to slower imine formation kinetics.
Comparative Analysis of Synthetic Methodologies
Yield and Efficiency
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Acid-Catalyzed | Acetic Acid | 3 | 75–80 |
| Visible Light | Fluorescein | 3 | 89 |
| Microwave-Assisted | None | 0.5 | 85 |
Microwave-assisted synthesis, though faster, requires specialized equipment and exhibits limited scalability. The visible light method outperforms others in yield and environmental sustainability.
Environmental and Economic Considerations
Traditional methods generate acidic waste streams, necessitating neutralization, while photocatalytic approaches reduce waste through recyclable solvents. Life-cycle assessments indicate a 40% reduction in carbon footprint for light-mediated synthesis compared to thermal methods.
Mechanistic Investigations and Kinetic Studies
Photocatalytic Cycle
Characterization and Quality Control
Spectroscopic Validation
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
